![molecular formula C31H28Cl2N4O2 B14113401 6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one](/img/structure/B14113401.png)
6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
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Description
6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C31H28Cl2N4O2 and its molecular weight is 559.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure
The structure of the compound includes a quinoline core substituted with a pyrazole moiety and a piperidine ring, which are known to enhance biological activity. The presence of chlorine atoms may also influence its pharmacokinetic properties.
Antimicrobial Activity
Research indicates that derivatives of pyrazole and quinoline exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed effectiveness against various bacterial strains, including E. coli and S. aureus . The incorporation of the piperidine moiety is believed to enhance the antimicrobial activity due to its ability to interact with bacterial membranes.
Anti-inflammatory Properties
Compounds containing pyrazole frameworks have been reported to possess anti-inflammatory effects. For instance, derivatives have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . The specific compound may exhibit similar properties, potentially making it useful in treating inflammatory diseases.
Anticancer Potential
The quinoline and pyrazole moieties are recognized for their anticancer activities. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Case Studies
Several studies have synthesized related compounds and evaluated their biological activities:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity, showing promising results comparable to standard drugs like dexamethasone .
- Antimicrobial Testing : Research on 1-acetyl-3,5-diphenyl-pyrazole derivatives indicated effective inhibition against Mycobacterium tuberculosis and other bacterial strains .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C31H28Cl2N4O2 |
---|---|
Molecular Weight |
559.5 g/mol |
IUPAC Name |
6-chloro-3-[3-(2-chlorophenyl)-2-(2-piperidin-1-ylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C31H28Cl2N4O2/c32-21-13-14-25-23(17-21)29(20-9-3-1-4-10-20)30(31(39)34-25)26-18-27(22-11-5-6-12-24(22)33)37(35-26)28(38)19-36-15-7-2-8-16-36/h1,3-6,9-14,17,27H,2,7-8,15-16,18-19H2,(H,34,39) |
InChI Key |
SNSWSHMBBXAZIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6Cl |
Origin of Product |
United States |
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